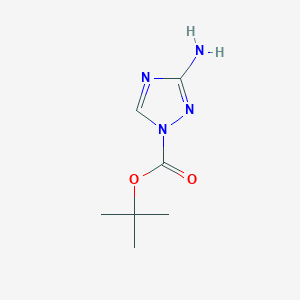

tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-amino-1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-4-9-5(8)10-11/h4H,1-3H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXSRCUWKNZLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-84-8 | |

| Record name | tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate typically involves the reaction of tert-butyl carbazate with 3-amino-1H-1,2,4-triazole in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-1H-1,2,4-triazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced under appropriate conditions.

Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated triazole derivatives, while oxidation reactions can produce triazole N-oxides .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties

The compound has been investigated for its potential as an antimicrobial agent. Research indicates that triazole derivatives, including tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate, exhibit significant activity against various pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal treatments .

Anticancer Activity

Recent studies have shown that triazoles can act as enzyme inhibitors, which is crucial in cancer therapy. The specific structural features of this compound allow it to interact with enzymes involved in cancer cell proliferation. Its potential to inhibit certain pathways may lead to the development of novel anticancer agents .

Neuropharmacological Effects

Triazole derivatives have also been explored for their neuropharmacological effects. Some studies suggest that they may act as GABA receptor antagonists or agonists, which could be beneficial in treating neurological disorders such as epilepsy and anxiety .

Biological Research

Enzyme Inhibition Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme activity. Its ability to modulate enzyme functions allows researchers to explore metabolic pathways and the role of specific enzymes in various biological processes .

Cell Culture Applications

The compound has been utilized as a non-ionic organic buffering agent in cell culture systems. It helps maintain pH levels within a desirable range (6-8.5), which is critical for cell viability and experimental consistency .

Agrochemicals

Pesticide Development

The unique properties of triazole compounds have led to their application in agrochemicals, particularly as fungicides. Given their effectiveness against fungal pathogens that affect crops, this compound can be a key ingredient in developing new agricultural products aimed at enhancing crop yield and health .

Materials Science

Polymer and Coating Applications

In materials science, this compound can be incorporated into polymers and coatings to enhance their properties. Its chemical structure allows it to improve the durability and performance of materials used in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. This compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1803592-84-8

- Molecular Formula : C₇H₁₂N₄O₂

- Molecular Weight : 184.20 g/mol

- Structure: Features a 1,2,4-triazole ring substituted with an amino group at position 3 and a tert-butyl carbamate group at position 1 .

Physical Properties :

- Appearance : Typically supplied as a crystalline solid.

- Storage : Requires storage at 2–8°C in a sealed, dry container to prevent hydrolysis or decomposition .

Applications :

Primarily used as a synthetic intermediate in medicinal chemistry, particularly for introducing the 1,2,4-triazole scaffold into bioactive molecules. Its tert-butyl carbamate group acts as a protecting moiety for amines, enabling selective reactivity in multi-step syntheses .

This section evaluates structural analogs of tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Physical Comparison

Key Observations :

Substituent Position: The position of the amino group (3 vs. 5) significantly impacts reactivity. For example, tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate (CID 75480793) may exhibit distinct regioselectivity in coupling reactions compared to the 3-amino isomer .

Protecting Groups : Methyl esters (e.g., CAS 76803-17-3) are more labile under basic conditions, whereas tert-butyl carbamates offer stability during acidic hydrolysis, making them preferable in peptide synthesis .

Functional Group Diversity : The hydroxymethyl derivative (CAS 1142202-21-8) enables further functionalization, such as oxidation to carboxylic acids or conjugation with other moieties .

Critical Analysis :

- Safety : Methyl derivatives pose flammability risks due to ester groups, while tert-butyl analogs prioritize toxicity concerns (e.g., thyroid disruption) .

- Synthetic Utility : The tert-butyl group’s steric bulk improves crystallinity, aiding in X-ray structure determination, as seen in SHELX-refined structures .

Biological Activity

Tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate (TBTA) is a derivative of the triazole family, known for its diverse biological activities. This article provides an in-depth exploration of its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C7H12N4O2

- Molecular Weight: 172.20 g/mol

- Functional Groups: Contains an amine and a carboxylate group, which contribute to its biological activity.

TBTA's structure allows it to engage in various biochemical interactions, making it a significant compound in medicinal chemistry.

TBTA exhibits several key biochemical properties that enhance its potential as a pharmacophore:

-

Enzyme Interaction:

- TBTA can inhibit specific kinases involved in cell signaling pathways, particularly those related to proliferation and differentiation. This inhibition can lead to altered cellular functions and metabolic processes.

-

Hydrogen Bonding:

- The presence of amine and carboxylate groups facilitates hydrogen bonding with biological receptors, enhancing its binding affinity and specificity.

-

Cellular Signaling Modulation:

- TBTA has been shown to influence the MAPK/ERK signaling pathway, critical for various cellular responses such as growth and survival.

Cellular Effects

The compound's biological activity extends to various cell types, demonstrating significant effects on cellular functions:

-

Anticancer Activity:

- Research indicates that TBTA derivatives exhibit promising anticancer properties by targeting cancer cell proliferation and inducing apoptosis. For instance, compounds derived from TBTA have shown effectiveness against multiple cancer cell lines through mechanisms involving anti-angiogenesis and inhibition of tubulin polymerization .

-

Antifungal Properties:

- Like other triazole derivatives, TBTA has potential antifungal activity. It may act as an inhibitor of enzymes critical for fungal metabolism, similar to established antifungal agents.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer effects of TBTA derivatives on several cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. Notably, one derivative demonstrated a half-maximal inhibitory concentration (IC50) value below 10 µM against breast cancer cells, suggesting potent anticancer activity .

Case Study: Antifungal Activity

In another investigation, TBTA was tested against common fungal pathogens. The results showed that TBTA exhibited significant antifungal activity comparable to standard treatments. This study highlighted the compound's ability to disrupt fungal cell wall synthesis and metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-amino-1H-1,2,4-triazole-1-carboxylate?

- Methodology : Synthesis typically involves cyclocondensation of thiourea derivatives with hydrazine to form the triazole core, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

- Cyclocondensation : Reacting cyclopropylamine with thiocyanate under reflux (80–120°C, 12–24 hrs) in ethanol or DMF .

- Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) at 0–25°C .

- Critical Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Ring formation | Thiourea, hydrazine, 80°C | Purity >95% via recrystallization |

| Boc protection | Boc₂O, DMAP, DCM | Time-sensitive (2–4 hrs) to avoid side reactions |

Q. How is structural confirmation achieved for this compound?

- Techniques :

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming triazole ring geometry and Boc group orientation .

- Spectroscopy :

- ¹H/¹³C NMR : Triazole protons (δ 7.5–8.5 ppm), Boc tert-butyl (δ 1.4 ppm), and carbonyl (δ 155–160 ppm) .

- IR : N-H stretch (3300 cm⁻¹), C=O (1700 cm⁻¹) .

Q. What are the stability considerations for handling and storage?

- Degradation Pathways : Hydrolysis of the Boc group under acidic/alkaline conditions or prolonged exposure to moisture .

- Best Practices :

- Store at –20°C under inert gas (N₂/Ar).

- Avoid protic solvents (e.g., MeOH/H₂O) during reactions .

Advanced Research Questions

Q. How can computational methods predict reactivity in substitution reactions?

- DFT Studies : B3LYP/6-31G* calculations model nucleophilic attack at the triazole C-5 position, with Fukui indices identifying electrophilic sites .

- Docking Simulations : Triazole-amino interactions with kinase ATP-binding pockets suggest potential bioactivity (e.g., anticancer targets) .

Q. What strategies resolve contradictory spectroscopic data for derivatives?

- Case Example : Discrepancies in ¹H NMR splitting patterns may arise from rotameric equilibria in Boc-protected intermediates. Solutions include:

- Variable-temperature NMR to freeze conformers.

- Comparative analysis with Boc-deprotected analogs .

Q. How do reaction conditions influence regioselectivity in triazole functionalization?

- Key Findings :

| Reaction Type | Conditions | Regioselectivity Driver |

|---|---|---|

| Alkylation | DMF, K₂CO₃, 60°C | Steric hindrance favors N-1 substitution |

| Oxidation | H₂O₂, AcOH | Sulfanyl → sulfoxide at C-5 |

Q. What mechanistic insights explain low yields in Boc deprotection?

- Acid Sensitivity : HCl/dioxane or TFA-mediated deprotection can degrade the triazole ring.

- Mitigation : Use milder conditions (e.g., TFA:DCM 1:4, 0°C) and monitor reaction progress via LC-MS .

Data-Driven Research Design

Q. How to optimize a multi-step synthesis using DoE (Design of Experiments)?

- Variables : Temperature, solvent polarity, catalyst loading.

- Example Workflow :

Screening : Plackett-Burman design identifies critical factors (e.g., solvent choice).

Optimization : Central Composite Design refines reaction time and temperature .

Q. What analytical workflows validate purity for pharmacological studies?

- HPLC-MS : C18 column, 0.1% formic acid/ACN gradient, monitoring [M+H]⁺ at m/z 227.2.

- Elemental Analysis : Acceptable deviation ≤0.3% for C, H, N .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.